Product packaging for BHQ-1 carboxylic acid(Cat. No.:)

BHQ-1 carboxylic acid

Cat. No.: B10823006
M. Wt: 504.5 g/mol
InChI Key: WNSHOFSTJVYJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BHQ-1 Carboxylic Acid is a non-fluorescent dark quencher used for the post-synthetic labeling of oligonucleotides and other biomolecules. It is designed to efficiently quench the fluorescence of reporter dyes in the 480 to 580 nm range through a combination of FRET (Forescence Resonance Energy Transfer) and static quenching mechanisms. Its broad absorption spectrum makes it the gold-standard quencher for popular fluorophores including FAM, TET, JOE, and HEX, enabling high-sensitivity, low-background detection in real-time PCR and other FRET-based applications. As a true dark quencher with a polyaromatic-azo backbone, BHQ-1 provides superior signal-to-noise ratios by eliminating the residual background fluorescence common with fluorescent quenchers like TAMRA. The carboxylic acid functional group allows for convenient conjugation to amine-containing molecules, such as peptides or oligonucleotides, forming stable amide bonds. Properties: Molecular Formula: C26H28N6O5; Molecular Weight: 504.21; Appearance: Dark red to dark purple powder; Absorption Maximum (λmax): 534 nm; Extinction Coefficient: 34,000 L/mol·cm. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Store at +2°C to +8°C. Protect from light. All products bearing BHQ groups are susceptible to reduction when using DTT or other reducing agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N6O5 B10823006 BHQ-1 carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28N6O5

Molecular Weight

504.5 g/mol

IUPAC Name

4-[4-[[2-methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoic acid

InChI

InChI=1S/C26H28N6O5/c1-17-7-12-21(24(14-17)32(35)36)28-29-22-16-25(37-4)23(15-18(22)2)30-27-19-8-10-20(11-9-19)31(3)13-5-6-26(33)34/h7-12,14-16H,5-6,13H2,1-4H3,(H,33,34)

InChI Key

WNSHOFSTJVYJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N=NC3=CC=C(C=C3)N(C)CCCC(=O)O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Bhq 1 Carboxylic Acid

General Synthetic Strategies for Azo Dye Quenchers

The core structure of BHQ-1 is based on a polyaromatic-azo backbone, which is characteristic of many dark quenchers. biosearchtech.comglenresearch.com The synthesis of such azo dyes, including BHQ-1 and its derivatives, generally relies on a foundational azo-coupling reaction. This reaction involves the formation of a diazonium salt from an aromatic amine, which then undergoes an electrophilic aromatic substitution with an electron-rich aromatic partner. lookchem.commdpi.com

The introduction of a carboxylic acid group onto the BHQ-1 scaffold is a key derivatization that facilitates its conjugation to other molecules, particularly those with amine functionalities. biosearchtech.comresearchgate.net This functional group can be introduced through various synthetic strategies. One common approach involves utilizing a starting material that already contains a protected carboxylic acid or a precursor functional group that can be later converted to a carboxylic acid. For instance, a protected aniline (B41778) derivative can be used in the azo-coupling reaction, followed by deprotection to reveal the carboxylic acid. google.com Another method involves the direct coupling of a molecule containing a carboxylic acid to the core BHQ-1 structure, often mediated by activating agents. rsc.org

Method Description Reference
Azo-coupling with functionalized precursorsUtilizing an aniline derivative containing a protected carboxylic acid in the azo-coupling reaction. google.com
Post-synthetic modificationAttaching a carboxylic acid-containing moiety to the synthesized BHQ-1 core. rsc.org

The construction of the fundamental BHQ-1 scaffold hinges on an electrophilic aromatic substitution (SEAr) reaction. mdpi.comresearchgate.net In this process, a diazonium salt, generated from an aromatic amine, acts as the electrophile. This electrophile then attacks an electron-rich aromatic ring, such as a substituted aniline, to form the characteristic azo bond (-N=N-) that links the aromatic systems. mdpi.comminia.edu.eg The efficiency and outcome of this coupling reaction are influenced by the nature of the substituents on the aromatic rings and the reaction conditions. biosearchtech.commdpi.com The electron-donating and withdrawing groups on the aromatic rings are strategically chosen to tune the absorption properties of the resulting quencher. biosearchtech.combiosearchtech.com

The synthesis of BHQ-1 carboxylic acid can involve the transformation of reactive intermediates. For instance, a nitrile group incorporated into one of the aromatic precursors can be hydrolyzed to a carboxylic acid in the final steps of the synthesis. This strategy allows for the use of reaction conditions that might not be compatible with a free carboxylic acid. Additionally, other transformations, such as the cleavage of protecting groups from a previously installed carboxyl function, are common. google.com Studies have also investigated the hydrolysis of BHQ-caged compounds, where the quencher protects a bioactive functional group, which can be released upon irradiation. uga.edu

Electrophilic Aromatic Substitution in BHQ Scaffold Construction

Development of Bioconjugatable BHQ-1 Derivatives

While the carboxylic acid derivative is a staple for conjugation to amines, the development of other bioconjugatable forms of BHQ-1 has expanded its utility. google.comresearchgate.net These derivatives are designed to react with a variety of functional groups found in biomolecules.

To enable different conjugation strategies, researchers have synthesized BHQ-1 derivatives featuring a range of reactive moieties. These include:

Azido (B1232118) and Terminal Alkyne Groups: These are introduced to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and specific reaction for bioconjugation. researchgate.netnih.gov

Maleimide (B117702) Groups: These are incorporated for their specific reactivity towards thiol groups, commonly found in cysteine residues of proteins. researchgate.net

Succinimidyl Esters (NHS esters): The carboxylic acid form of BHQ-1 is often converted to a more reactive succinimidyl ester to facilitate efficient coupling with primary amines under mild conditions. biosearchtech.com

Reactive Moiety Target Functional Group Reaction Type Reference
AzideTerminal AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.netnih.gov
Terminal AlkyneAzideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.netnih.gov
MaleimideThiol (e.g., Cysteine)Michael Addition researchgate.net
Succinimidyl EsterPrimary AmineAcylation biosearchtech.com

A significant challenge in the application of BHQ-1 and its conjugates is their inherent hydrophobicity, which can lead to poor solubility in aqueous biological buffers. researchgate.net To address this, strategies have been developed to enhance their water solubility. One successful approach has been the introduction of charged or polar groups, such as sulfonates. researchgate.netnih.gov For example, the use of a 'clickable' azido derivative of BHQ-1 has enabled the preparation of the first water-soluble BHQ-1 dye through a subsequent CuAAC reaction with a sulfonated component. researchgate.net The incorporation of polyethylene (B3416737) glycol (PEG) linkers is another common strategy to improve the aqueous solubility and reduce aggregation of the final bioconjugate. rsc.org

Site-Specific Conjugation Approaches for Biomolecules (e.g., Amine Functionalities, Oligonucleotides, Peptides)

This compound serves as a key reagent for the site-specific labeling of biomolecules, functioning as a non-fluorescent "dark" quencher. Its carboxylic acid group provides a versatile handle for covalent attachment to various functional groups on biomolecules, most notably primary amines.

Amine Functionalities: The most direct application of this compound is its conjugation to amine functionalities present in biomolecules. biosearchtech.com The process typically involves the formation of a stable amide bond. To achieve this, the carboxylic acid is usually activated in situ using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by converting it into a more reactive intermediate, like an N-hydroxysuccinimide (NHS) ester. biosearchtech.combiosearchtech.com The resulting this compound, succinimidyl ester is a stable, amine-reactive compound that readily couples with primary amines on proteins, modified oligonucleotides, or other ligands in a buffered solution. biosearchtech.com A specific documented method involves the coupling of this compound to an EAH sepharose 4B resin, which possesses primary amino groups. rsc.org The reaction is facilitated by the coupling agent 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in a dioxane-water solvent system. rsc.org

Oligonucleotides: In the field of molecular diagnostics and genomics, BHQ-1 is extensively used as a quencher in various Förster Resonance Energy Transfer (FRET) probes, including TaqMan® probes and Molecular Beacons. genelink.com While phosphoramidite (B1245037) versions of BHQ-1 are often used for direct incorporation during automated oligonucleotide synthesis, this compound can be conjugated to oligonucleotides that have been synthesized with an amine modification. researchgate.netbiosyn.com This modification is typically introduced at the 5' or 3' terminus or internally via an amine-modified thymidine (B127349) residue, allowing for post-synthetic labeling. biosyn.com The conjugation reaction follows the standard amine-coupling chemistry to attach the quencher to the nucleic acid.

Peptides: BHQ-1 is also a valuable tool for labeling peptides to create FRET-based probes for studying protease activity. researchgate.net Similar to other biomolecules, the conjugation targets primary amine groups, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues. biosearchtech.com The reaction can be performed using this compound with coupling agents or with its pre-activated succinimidyl ester form. biosearchtech.combiosearchtech.com For solid-phase peptide synthesis (SPPS), Fmoc-L-Lys(BHQ-1)-OH is available, allowing for the direct incorporation of the BHQ-1 quencher at a specific lysine position during peptide chain assembly. biosearchtech.com

BiomoleculeTarget Functional GroupTypical Reagent(s)Resulting Linkage
Proteins/PeptidesPrimary Amine (Lysine, N-terminus)This compound + EDC/NHS; or BHQ-1 Succinimidyl EsterAmide
Amine-Modified OligonucleotidesPrimary AmineThis compound + Coupling Agent (e.g., DMT-MM)Amide
Peptides (during SPPS)Lysine PositionFmoc-L-Lys(BHQ-1)-OHAmide (Peptide Bond)
Amine-functionalized SurfacesPrimary AmineThis compound + DMT-MMAmide

Synthesis of BHQ-1 Caged Compounds

Beyond its role as a quencher, the core structure of BHQ, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group, or "caging group". instras.comnih.gov Caged compounds are molecules whose biological activity is masked by the covalent attachment of this photo-removable group. The inert, caged molecule can be introduced into a biological system and subsequently activated at a precise time and location by irradiation with light. uga.edu The BHQ caging group is notable for its sensitivity to both one-photon (UV light, e.g., 365 nm) and two-photon (infrared light, e.g., 740 nm) excitation, the latter of which allows for deeper tissue penetration and higher spatial resolution. instras.comuga.edu This technology has been successfully applied to protect and release carboxylates, phosphates, and diols. uga.edugoogle.com

The synthesis of BHQ-protected carboxylates involves the esterification of a carboxylic acid with a BHQ-alcohol derivative. instras.comnih.gov A key precursor, 8-bromo-2-(hydroxymethyl)quinolin-7-ol, is reacted with the target carboxylic acid, often via its acyl chloride, to form a stable ester linkage. instras.com This linkage renders the carboxylic acid biologically inactive.

Upon irradiation with UV (e.g., 365 nm) or IR (e.g., 740 nm) light, the BHQ cage undergoes a photo-heterolysis reaction, releasing the free carboxylic acid and a byproduct. instras.comuga.edu Research has demonstrated that BHQ-caged carboxylates are stable in the dark under simulated physiological conditions but are efficiently photolyzed. uga.edu The one-photon quantum efficiencies (Qᵤ), a measure of the efficiency of photo-release, for BHQ-protected carboxylates have been determined to be between 0.29 and 0.39. uga.edugoogle.com

BHQ-Protected CompoundReleased EffectorOne-Photon Quantum Efficiency (Qᵤ) at 365 nm
BHQ-OAc (acetate)Acetic Acid0.30
BHQ-piperonylatePiperonylic Acid0.30

The BHQ caging strategy has been extended to phosphate-containing molecules, which are central to cellular signaling and metabolism. instras.com The synthesis of BHQ-protected phosphates is generally more complex and involves the preparation of a protected BHQ-phosphate intermediate. google.com For instance, in the synthesis of a BHQ-caged adenosine (B11128) triphosphate (ATP), a BHQ-phosphate derivative is first synthesized and then coupled to adenosine diphosphate (B83284) (ADP) to form the final caged nucleotide. google.com

Like their carboxylate counterparts, BHQ-protected phosphates are stable until irradiated with light, at which point they release the active phosphate-containing molecule. uga.edu This provides a method for the light-induced activation of critical signaling molecules like ATP. The one-photon quantum efficiency for the photolysis of BHQ-caged phosphates is comparable to that of the carboxylates. uga.edugoogle.com

BHQ-Protected CompoundReleased EffectorOne-Photon Quantum Efficiency (Qᵤ) at 365 nm
BHQ-OPO₃Me₂ (dimethyl phosphate)Dimethyl Phosphate (B84403)0.32

The versatility of the BHQ caging group allows for its application to other bioactive functional groups, including the hydroxyl groups of diols and polyols like glycerol. uga.edu The synthesis involves protecting the hydroxyl groups of the target molecule with the BHQ moiety, typically forming an ether or ester-like linkage depending on the synthetic route.

Studies on BHQ-protected diols have shown that they are also efficiently photolyzed by one- and two-photon excitation to release the parent diol. uga.edu Interestingly, the one-photon quantum efficiencies for the release of diols from BHQ cages were found to be slightly higher than those for carboxylates and phosphates, indicating a very efficient release mechanism for this class of compounds. uga.edu This demonstrates the broad utility of the BHQ photolabile group for controlling the activity of a wide range of bioactive effectors.

BHQ-Protected CompoundReleased EffectorOne-Photon Quantum Efficiency (Qᵤ) at 365 nm
BHQ-protected glycerolGlycerol0.39
BHQ-protected 1-phenthioxypropane-2,3-diol1-Phenthioxypropane-2,3-diol0.39

Mechanism of Action in Fluorescence Quenching

Förster Resonance Energy Transfer (FRET) Mechanisms

FRET is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule, in this case, the BHQ-1 quencher. biosearchtech.comb-cdn.netmdpi.com This transfer occurs without the emission of a photon from the donor. biosearchtech.combiosearchtech.com For FRET to be efficient, several conditions must be met, including close proximity of the donor and acceptor, favorable orientation of their transition dipoles, and a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. biosearchtech.comb-cdn.netmdpi.comglenresearch.com

The degree of spectral overlap is a critical determinant of FRET efficiency. b-cdn.netglenresearch.combitesizebio.com BHQ-1 has a broad absorption spectrum, with a maximum absorbance at approximately 534 nm and an effective quenching range of 480-580 nm. genelink.comglenresearch.comntsbio.combiosearchtech.com This allows it to be effectively paired with a wide variety of common reporter dyes that emit within this range. hanchbio.combiosearchtech.com The greater the overlap between the reporter's emission spectrum and BHQ-1's absorption spectrum, the more efficient the energy transfer and subsequent quenching. bitesizebio.comntsbio.com

Table 1: Spectral Properties of BHQ-1 and Commonly Paired Reporter Dyes

Quencher/DyeAbsorption Max (nm)Emission Max (nm)Quenching Range (nm)
BHQ-1 534 N/A (Dark Quencher) 480-580
FAM495520
TET521536
JOE520548
HEX535556
CAL Fluor Gold 540522544
CAL Fluor Orange 560538559
Quasar 570547567

This table compiles data from multiple sources indicating the spectral compatibility of BHQ-1 with various fluorophores. genelink.comhanchbio.combiosearchtech.comntsbio.combiosearchtech.comgene-quantification.deeurofinsgenomics.eu

The selection of a reporter-quencher pair with substantial spectral overlap is a key step in designing efficient multiplex assays. ntsbio.com

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power law. aatbio.comgoogle.com This means that even small changes in distance can have a dramatic impact on quenching. Efficient FRET typically occurs when the donor and acceptor are within 10 to 100 Å (1 to 10 nanometers) of each other. biosearchtech.comb-cdn.netntsbio.com In oligonucleotide probes, the quencher and reporter are strategically placed to ensure they are in close proximity in the unhybridized state, leading to efficient quenching. biosearchtech.com

The relative orientation of the donor and acceptor transition dipoles also plays a role in FRET efficiency. biosearchtech.comglenresearch.com While often assumed to be random in flexible systems like oligonucleotide probes, a more favorable orientation can enhance quenching. ntsbio.comresearchgate.net

Quantitative Analysis of Spectral Overlap Between Reporter and Quencher

Static Quenching via Ground State Complex Formation

In addition to FRET, BHQ-1 can also quench fluorescence through a static, or contact, quenching mechanism. biosearchtech.combiosearchtech.comaatbio.com This process involves the formation of a stable, non-fluorescent ground-state complex between the reporter dye and the BHQ-1 molecule. glenresearch.combiosearchtech.comglenresearch.com This complex is often stabilized by hydrophobic and induced-dipole interactions. biosearchtech.comglenresearch.com

The formation of a ground-state complex can be identified by changes in the absorption spectrum of the reporter-quencher pair. researchgate.netnih.gov Unlike FRET, which does not alter the absorption spectrum, static quenching leads to a unique absorption profile for the dimer. researchgate.net This is characterized by a decrease in the monomeric dye absorption and often an increase in a blue-shifted, non-fluorescent band. glenresearch.com

The formation and dissociation of the ground-state complex are dynamic processes. The affinity of the fluorophore for BHQ-1 drives the formation of the intramolecular dimer. glenresearch.com In applications like qPCR probes, the hybridization of the probe to its target sequence forces the reporter and quencher apart, disrupting the complex and restoring fluorescence. rsc.org The kinetics of this association and dissociation are crucial for the responsiveness of the probe.

Spectroscopic Characterization of Reporter-Quencher Ground State Complexes

Optimization of Signal-to-Noise Ratio in Fluorescence Detection

The dual quenching mechanisms of BHQ-1 contribute significantly to achieving a high signal-to-noise ratio in fluorescence-based assays. biosearchtech.combiosearchtech.comntsbio.com By being a "dark quencher," BHQ-1 does not have any native fluorescence, which eliminates the background signal that can be problematic with fluorescent quenchers like TAMRA. biosearchtech.combiosearchtech.comsigmaaldrich.com This results in a lower background and a higher dynamic range for the assay. genelink.comsigmaaldrich.com

The combination of FRET and static quenching ensures very efficient suppression of the reporter's fluorescence in the "off" state. biosearchtech.combiosearchtech.com This leads to a substantial increase in signal upon probe activation, further enhancing the signal-to-noise ratio. biosearchtech.comresearchgate.net For longer probes where the distance between the ends might reduce FRET efficiency, the ability of BHQ dyes to form intramolecular dimers through static quenching provides an additional layer of quenching, maintaining low background fluorescence. biosearchtech.com

Photophysical Properties Influencing Quenching Performance and Probe Reliability

The efficacy and reliability of BHQ-1 (Black Hole Quencher-1) carboxylic acid as a fluorescence quencher are deeply rooted in its distinct photophysical properties. These characteristics govern its mechanism of action and its suitability for use in various fluorescence-based assays, particularly in the construction of highly sensitive molecular probes.

A primary attribute of BHQ-1 is that it is a "dark quencher," meaning it has no native fluorescence. biosearchtech.com This lack of emission is critical because it prevents the introduction of background signal, which can be a limiting factor in the sensitivity of assays using fluorescent quenchers like TAMRA. biosearchtech.comjenabioscience.com The result is a significantly improved signal-to-noise ratio, as the detected signal originates purely from the unquenched reporter fluorophore. sbsgenetech.comgenelink.comgenelink.comsigmaaldrich.com

The quenching ability of BHQ-1 is also defined by its broad absorption spectrum. biosearchtech.com This spectrum is pivotal for its function in Förster Resonance Energy Transfer (FRET), one of the primary mechanisms through which it operates. sbsgenetech.comnih.gov

Table 1: Spectral Properties of BHQ-1 Carboxylic Acid

Property Value Reference
Absorption Maximum (λmax) 534 nm jenabioscience.comgenelink.comgenelink.comwindows.net
Effective Quenching Range 480 nm - 580 nm jenabioscience.comsbsgenetech.comgenelink.comkilobaser.comhanchbio.com
Molar Extinction Coefficient (ε) 34,000 L·mol⁻¹·cm⁻¹ jenabioscience.combiosearchtech.com
Emission Maximum (λem) None biosearchtech.comwindows.net

The mechanism of fluorescence quenching by BHQ-1 is a combination of FRET and static (or contact) quenching. biosearchtech.comhanchbio.com

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore significantly overlaps with the absorption spectrum of an acceptor—in this case, the BHQ-1 quencher. sbsgenetech.comresearchgate.net The broad absorption of BHQ-1, peaking at 534 nm, makes it an ideal FRET partner for a range of green and yellow-emitting fluorescent dyes. jenabioscience.comsbsgenetech.comgenelink.com When the fluorophore and BHQ-1 are in close proximity (typically 10-100 Å), the energy from the excited fluorophore is transferred to the quencher and dissipated as heat, preventing the emission of light. kilobaser.comresearchgate.net The efficiency of this process is highly dependent on the spectral overlap and the distance between the dye and the quencher. jenabioscience.comresearchgate.net

Static Quenching: In addition to FRET, BHQ-1 can quench fluorescence through the formation of a stable, non-fluorescent ground-state complex with the reporter dye. biosearchtech.comglenresearch.comzhscience.com This mechanism, also known as contact quenching, does not strictly require the same degree of spectral overlap as FRET. glenresearch.com The formation of this unique reporter-quencher dimer alters the absorption spectrum of the probe and provides a highly efficient pathway for de-excitation without photon emission. researchgate.net

Research has demonstrated the high efficiency of BHQ-1 in quenching various fluorophores. A comprehensive study evaluated its ability to quench 22 different fluorescent dyes. glenresearch.comglenresearch.com The findings highlighted its versatility and superior performance in certain spectral regions.

Table 2: Reported Quenching Efficiencies of BHQ-1 with Common Fluorophores

Fluorophore Quenching Efficiency with BHQ-1 Comparative Efficiency (Dabcyl) Reference
Fluorescein (B123965) 91% - 93% Roughly the same as Dabcyl glenresearch.comglenresearch.com
Cy5 96% 84% glenresearch.comglenresearch.com
Silicon Quantum Dots (SiQDs) 63% (FRET efficiency) Not Applicable nju.edu.cn

Furthermore, the reliability of probes incorporating BHQ-1 is enhanced by its notable photostability and resistance to chemical degradation during the synthesis and deprotection steps of oligonucleotide manufacturing. sbsgenetech.com This robustness ensures that the quencher maintains its function and contributes to consistent and reproducible results in applications like quantitative PCR (qPCR) and other nucleic acid analyses. sbsgenetech.comgenelink.com

Applications in Advanced Biochemical and Molecular Assays

Nucleic Acid Research and Diagnostics

The application of BHQ-1 carboxylic acid has significantly advanced nucleic acid research, particularly in the development of highly sensitive and specific assays for the detection and quantification of DNA and RNA. genelink.comsbsgenetech.com Its role as a dark quencher is crucial, as it does not produce any native fluorescence, thereby minimizing background noise and enhancing the signal-to-noise ratio in various detection platforms. kilobaser.combiosearchtech.com This property is fundamental to the design of sophisticated probes used in gene expression analysis, pathogen detection, and genomic research. sbsgenetech.com

Design and Optimization of Dual-Labeled Probes for Nucleic Acid Detection

Dual-labeled probes are single-stranded oligonucleotides modified with a fluorescent reporter dye and a quencher molecule. biosyn.com The strategic placement of BHQ-1 in relation to the reporter dye is paramount for optimal probe performance. In the absence of a target sequence, the probe maintains a conformation that keeps the reporter and quencher in close proximity, leading to efficient fluorescence quenching through Förster Resonance Energy Transfer (FRET) and static quenching. sbsgenetech.combiosearchtech.com Upon hybridization to a complementary nucleic acid sequence, the probe undergoes a conformational change that separates the reporter and quencher, resulting in a detectable fluorescent signal. sbsgenetech.com The efficiency of this process is influenced by factors such as probe length and the specific reporter-quencher pairing. biosearchtech.combiocat.com

TaqMan probes, a type of hydrolysis probe, are a cornerstone of real-time PCR. google.com These are linear oligonucleotides, typically 20 to 30 bases long, with a 5' reporter fluorophore and a 3' quencher, often BHQ-1. biosyn.combiocat.com During the PCR amplification, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe hybridized to the target DNA. biosearchtech.combiocat.com This cleavage separates the reporter dye from the BHQ-1 quencher, leading to an increase in fluorescence that is proportional to the amount of amplified product. biosearchtech.comgoogle.com The use of BHQ-1 as the quencher in TaqMan probes offers significant advantages over fluorescent quenchers like TAMRA, as it eliminates background fluorescence and improves the sensitivity of the assay. biosearchtech.com The selection of the reporter dye is critical and must have an emission spectrum that overlaps with the absorption spectrum of BHQ-1 for efficient quenching. idtdna.comgenelink.com

Table 1. Reporter Dyes Compatible with BHQ-1 in TaqMan Probes
Reporter DyeTypical Emission Maximum (nm)Spectral Range
FAM (Fluorescein)~520Green
TET (Tetrachlorofluorescein)~538Green-Yellow
HEX (Hexachlorofluorescein)~556Yellow-Green
JOE (2',7'-Dimethoxy-4',5'-dichloro-6-carboxyfluorescein)~548Yellow-Green
CAL Fluor Gold 540~540Yellow
CAL Fluor Orange 560~559Orange

Data sourced from multiple references indicating reporter dyes compatible with BHQ-1's quenching range. sbsgenetech.combiosearchtech.comidtdna.combiosearchtech.com

Molecular Beacons are hairpin-shaped oligonucleotide probes with a central loop sequence complementary to the target nucleic acid, and a stem region formed by complementary arm sequences. nih.gov A fluorophore is attached to one end of the stem and a quencher, such as BHQ-1, to the other. genelink.comnih.gov In the absence of the target, the hairpin structure holds the reporter and quencher in close proximity, resulting in efficient quenching. nih.gov Hybridization of the loop sequence to the target forces the stem to unwind, separating the reporter and quencher and generating a fluorescent signal. nih.gov BHQ-1 is an effective quencher in Molecular Beacons, contributing to a high signal-to-noise ratio. zhscience.comglenresearch.com These probes are widely used for real-time PCR, SNP detection, and monitoring mRNA in living cells. nih.gov

Scorpion primers represent a unimolecular probe system that integrates the primer and the probe into a single molecule. biocat.comgenelink.com The 5' end of the molecule contains a hairpin loop structure with a fluorophore and a quencher (like BHQ-1), while the 3' end functions as a PCR primer. biocat.comresearchgate.net A PCR blocker is placed between the primer and the probe sequence to prevent the polymerase from reading through the probe. researchgate.net Following the extension of the primer during PCR, the newly synthesized target sequence becomes attached to the probe element. In the subsequent denaturation and annealing cycle, the probe is free to hybridize to the complementary target sequence on the same strand, which is a faster, intramolecular event. biocat.com This hybridization event separates the fluorophore from the BHQ-1 quencher, leading to signal generation. biocat.comgenelink.com

Molecular Beacon Design and Applications

Quantitative Nucleic Acid Detection and Gene Expression Analysis

The ability to accurately quantify nucleic acids is essential for gene expression analysis and various diagnostic applications. sbsgenetech.combiosearchtech.com BHQ-1 containing probes have become indispensable tools in these quantitative assays due to the high signal-to-noise ratio they afford. biosearchtech.comeurogentec.com

Real-time PCR (qPCR) allows for the monitoring of DNA amplification in real-time. biosyn.com Dual-labeled probes utilizing BHQ-1 are central to many qPCR assays. biosearchtech.comasm.org The increase in fluorescence is directly proportional to the amount of amplified product, enabling precise quantification of the initial amount of target nucleic acid. biosyn.combiocat.com The use of BHQ-1 is particularly advantageous in multiplex qPCR, where multiple targets are detected simultaneously using probes with different reporter dyes. sbsgenetech.comidtdna.com Since BHQ-1 is a dark quencher, it does not contribute to fluorescent crosstalk between detection channels, a common issue with fluorescent quenchers. biosearchtech.combiosearchtech.com This allows for the design of robust and reliable multiplex assays for applications such as pathogen detection and gene expression profiling. sbsgenetech.comasm.org

Table 2. Key Properties of BHQ-1 for qPCR Applications
PropertyValue/DescriptionSignificance in qPCR
Maximum Absorption (λmax)~534 nmOptimal overlap with emission spectra of green to yellow-green emitting fluorophores. genelink.comgenelink.com
Quenching Range480 - 580 nmVersatility in pairing with a wide range of common reporter dyes. kilobaser.combiosearchtech.comgenelink.com
FluorescenceNone (Dark Quencher)Reduces background signal, leading to a higher signal-to-noise ratio and improved sensitivity. kilobaser.combiosearchtech.com
Quenching MechanismFRET and Static QuenchingHighly efficient quenching of the reporter dye's fluorescence in the unhybridized state. biosearchtech.com
Real-Time Polymerase Chain Reaction (qPCR) Assays

In Situ Hybridization (ISH) Utilizing FRET-Based Molecular Beacons

Protein Interaction and Enzyme Activity Studies

The principles of FRET, enabled by quencher molecules like this compound, are also applied to the study of proteins.

Understanding protein-protein interactions (PPIs) is fundamental to cell biology. FRET is a powerful technique for studying these interactions in real-time and within a cellular context. addgene.org In a typical FRET-based PPI assay, two interacting proteins are labeled, one with a donor fluorophore and the other with an acceptor molecule. While less common than using two fluorophores, a quencher like BHQ-1 can serve as the acceptor. Alternatively, a FRET-based reporter system can be designed where the interaction of two proteins brings a fluorophore and a quencher, attached to a substrate or a third molecule, into proximity.

Bimolecular Fluorescence Complementation (BiFC) is another method to visualize PPIs, but FRET is often preferred for studying the dynamic nature of these interactions. addgene.org The efficiency of quenching by BHQ-1 is highly sensitive to the distance and orientation between the labeled proteins, providing a readout of their association or dissociation. This allows for the screening of small molecules that might disrupt or stabilize specific protein-protein interactions.

FRET-based reporters are highly effective for quantifying enzyme activity. rsc.org These reporters are typically synthetic substrates that contain a fluorophore and a quencher like BHQ-1, separated by a specific cleavage site for the enzyme of interest. In the intact substrate, the fluorescence is quenched. When the enzyme cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.

A notable example is the development of assays for phosphopantetheinyl transferases (PPTases), enzymes involved in the biosynthesis of fatty acids and other natural products. nih.govpsu.edu In one such assay design, a peptide substrate is labeled with a quencher, and coenzyme A is labeled with a fluorophore. The PPTase enzyme catalyzes the transfer of the fluorescently labeled phosphopantetheinyl group from coenzyme A to the quencher-labeled peptide. nih.gov This covalent joining of the donor and acceptor results in a decrease in fluorescence, allowing for the kinetic monitoring of the enzyme. Similar strategies have been employed to create FRET-based probes for detecting proteases like the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. researchgate.netresearchgate.net

FRET-Based Assays for Monitoring Protein-Protein Interactions

Cellular and Molecular Imaging Techniques

The unique properties of this compound have led to its extensive use in the development of sophisticated probes for cellular and molecular imaging. These probes are designed to report on specific biological events within cells, providing valuable insights into complex biological processes.

Applications in Live-Cell Imaging for Biological Process Monitoring

This compound is a key component in the construction of activatable probes for monitoring dynamic processes in living cells. These probes are often based on FRET, where the fluorescence of a donor fluorophore is quenched by the proximate BHQ-1. sbsgenetech.com The linker between the fluorophore and BHQ-1 is typically a substrate for a specific enzyme or a sequence that hybridizes with a target nucleic acid. Cleavage of the linker by the enzyme or hybridization with the target separates the fluorophore and the quencher, leading to a "turn-on" fluorescence signal.

One notable application is in the imaging of protease activity. For instance, probes have been developed where a peptide sequence specifically recognized and cleaved by an enzyme, such as a matrix metalloproteinase (MMP), links a fluorophore to BHQ-1. nih.gov In a study, quantum dots (QDs) were linked to BHQ-1 through an MMP-7-cleavable peptide. nih.gov The cleavage of the peptide by MMP-7 in cancer cells resulted in the restoration of QD fluorescence, allowing for the imaging of enzyme activity. nih.gov

Similarly, FRET-based probes utilizing BHQ-1 have been designed to monitor caspase-3 activity, a key event in apoptosis. semanticscholar.org In one study, a cell-penetrating fluorogenic substrate was synthesized with 5(6)-carboxyfluorescein (B613776) as the fluorophore and BHQ-1 as the quencher, linked by a caspase-3 recognition sequence. semanticscholar.org However, in this particular study, the probe with BHQ-1 did not show a significant fluorescence increase upon incubation with caspase-3, highlighting the importance of optimizing the entire probe structure, including the quencher, for specific applications. semanticscholar.org

Another innovative approach involves the use of quantum dot nanobeacons (QD-NBs) for imaging single RNA molecules in live cells. biosearchtech.com These nanobeacons consist of a quantum dot conjugated to a hairpin DNA structure labeled with BHQ-1. biosearchtech.com Hybridization of the hairpin loop to a target RNA sequence forces the stem apart, separating the QD from the BHQ-1 and activating fluorescence. biosearchtech.com This method has been successfully used to image HIV-1 RNA in living cells and to track the viral uncoating process in real-time. biosearchtech.com

The development of fluorogenic chemical tags, such as the TMP-tag, also leverages BHQ-1 for high signal-to-background live-cell imaging. nih.gov In this system, a trimethoprim (B1683648) (TMP) derivative is labeled with a fluorophore and a quencher (BHQ-1). nih.gov Upon binding to its target protein, E. coli dihydrofolate reductase (eDHFR), a proximity-induced reaction cleaves the quencher, resulting in a significant increase in fluorescence. nih.gov This strategy minimizes background from unbound probes, enabling high-resolution imaging of intracellular proteins. nih.gov

Strategies for Minimizing Background Fluorescence in Imaging Modalities

A major challenge in fluorescence imaging is minimizing background signal, which can arise from various sources including autofluorescence of cellular components, unbound fluorescent probes, and spectral crosstalk between different fluorophores. thermofisher.com The use of dark quenchers like BHQ-1 is a primary strategy to reduce background noise. biosearchtech.com

Key Strategies for Minimizing Background Fluorescence:

Use of Dark Quenchers: BHQ-1 and other dark quenchers are inherently non-fluorescent, eliminating the background signal that would be produced by a fluorescent quencher. biosearchtech.com This leads to a higher signal-to-noise ratio. sbsgenetech.com

Optimizing Probe Design: The efficiency of quenching, and therefore the level of background fluorescence in the "off" state, is highly dependent on the distance and orientation between the fluorophore and the quencher. Careful design of the linker or probe structure is crucial. For instance, in molecular beacons, the stem-loop structure ensures close proximity of the fluorophore and quencher in the absence of the target. nju.edu.cn

Washing Steps: In many imaging protocols, thorough washing steps are employed to remove unbound probes, thereby reducing non-specific background fluorescence. thermofisher.com

Optimizing Probe Concentration: Using the optimal concentration of the fluorescent probe is essential. Titrating the probe concentration can help find the balance between a strong specific signal and minimal background from excess, unbound probes. thermofisher.com

Choice of Imaging Medium: The medium used during live-cell imaging can contribute to background fluorescence. Optically clear, buffered saline solutions are often preferred over complete media containing fluorescent components like proteins and vitamins. thermofisher.com

Instrumental Adjustments: Proper setup of the imaging instrument, including the choice of filters and camera settings, can help to minimize background noise from the light source and detector. thermofisher.com

Use of Double-Quenched Probes: For long probes where the fluorophore and quencher are separated by a significant distance, a second internal quencher can be incorporated to improve quenching efficiency and reduce background. biosearchtech.com

Table of Research Findings:

Application AreaProbe ComponentsTargetKey Finding
Protease ImagingQuantum Dot, MMP-7 cleavable peptide, BHQ-1MMP-7Successful imaging of MMP-7 activity in cancer cells through fluorescence restoration. nih.gov
RNA ImagingQuantum Dot, Hairpin DNA, BHQ-1HIV-1 RNAReal-time tracking of single RNA molecules and viral uncoating in live cells. biosearchtech.com
Protein LabelingTMP-tag, Atto520, BHQ-1eDHFRProximity-induced quencher cleavage resulted in a 20-fold increase in fluorescence for high signal-to-background imaging. nih.gov
microRNA DetectionCarbon Quantum Dot, Molecular Beacon, BHQ-1microRNA-21Hybridization-induced conformational change separates the quencher, enabling sensitive detection. nju.edu.cn

Advanced Applications in Photochemistry and Caged Compound Systems

Photoremovable Protecting Group Chemistry

The 8-bromo-7-hydroxyquinoline (BHQ) moiety is a key component in the design of photolabile caging groups. researchgate.netinstras.com It can be attached to various functional groups, including carboxylic acids, phosphates, and diols, effectively rendering the parent molecule biologically inert. researchgate.netinstras.com The strength of this technology lies in its ability to be triggered by both one-photon excitation (1PE) using UV light (e.g., 365 nm) and two-photon excitation (2PE) using near-infrared (NIR) light (e.g., 740 nm). researchgate.netinstras.com The use of lower-energy NIR light in 2PE offers distinct advantages for biological studies, including deeper tissue penetration and reduced photodamage. researchgate.netresearchgate.net

The light-induced release of molecules from their BHQ cage is an efficient process. researchgate.netinstras.com Upon photolysis, BHQ-caged compounds release the active molecule, such as a carboxylic acid, along with a byproduct. acs.orgnih.gov This process has been successfully applied to a variety of bioactive molecules containing functional groups like phenols, phosphates, and diols, which are common in neurotransmitters, nucleic acids, and drugs. researchgate.netinstras.com For instance, researchers have caged and subsequently released molecules like serotonin, octopamine, and capsaicin. nih.gov The release is typically rapid, occurring on a sub-microsecond timescale, which is crucial for studying fast biological events. researchgate.net

The general mechanism for the photorelease from o-nitrobenzyl (oNB) derivatives, a related class of PPGs, involves an intramolecular hydrogen abstraction by the nitro group upon excitation, leading to the formation of an aci-nitro intermediate. acs.orgnih.gov This intermediate then undergoes cyclization and subsequent hydrolysis to release the leaving group. acs.orgnih.gov While the specific mechanism for BHQ involves a solvent-assisted photoheterolysis, the principle of light-triggered bond cleavage remains central. researchgate.netinstras.comuga.edu

A significant advantage of using BHQ-caged compounds is the ability to control biological processes with high temporal and spatial precision. researchgate.netnih.govnih.gov By focusing a laser beam on a specific area of a biological sample, such as a single cell or even a subcellular region, the caged compound can be selectively activated at that location. nih.govresearchgate.net This localized "uncaging" allows researchers to study the function of a released molecule in a highly defined context. nih.govresearchgate.net

This technique has been instrumental in various biological studies. For example, the controlled release of neurotransmitters has been used to investigate synaptic transmission, while the uncaging of signaling molecules like inositol-1,4,5-triphosphate (IP3) has been employed to study calcium signaling pathways. uga.edu Furthermore, the development of caged morpholinos, which can photo-inactivate genes, has provided a powerful tool for functional genomic studies in developmental biology. nih.gov The ability to deliver a bolus of an active compound in less than a microsecond provides unparalleled control for probing the kinetics of biological systems. nih.gov

Light-Triggered Release of Carboxylic Acids and Other Bioactive Molecules

Photophysical Characterization of BHQ-Caged Compounds

The effectiveness of a photoremovable protecting group is determined by its photophysical properties. For BHQ-caged compounds, key parameters include the efficiency of one-photon and two-photon excitation photolysis, the two-photon uncaging action cross-section, and the photorelease quantum efficiency. instras.comuga.edu These properties dictate how effectively and efficiently the caged molecule can be released upon light irradiation.

One-photon excitation (1PE) photolysis of BHQ-caged compounds is typically carried out using UV light, often at a wavelength of 365 nm. instras.comuga.edu The process is generally efficient, with studies showing that irradiation of BHQ-protected carboxylates and phosphates in buffered aqueous solutions leads to the successful release of the parent molecules. instras.comuga.edu The progress of the photolysis can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which tracks the disappearance of the starting material and the appearance of the released product. instras.comuga.edunih.gov Research has shown that BHQ-protected compounds are sensitive to 1PE, making them suitable for a wide range of applications where UV light can be tolerated. uga.edugoogle.com

Two-photon excitation (2PE) offers significant advantages for in vivo studies, and the efficiency of this process is quantified by the two-photon uncaging action cross-section (δu). researchgate.netnih.gov This value is a product of the two-photon absorption cross-section (δa) and the photorelease quantum yield (Φu). acs.org A higher δu value indicates greater sensitivity to 2PE. BHQ-caged compounds have demonstrated notable 2PE sensitivity. nih.govuga.edu

The two-photon uncaging action cross-sections for BHQ-protected compounds are typically determined by irradiating a solution with a near-infrared laser, for example, at 740 nm, and measuring the rate of disappearance of the caged compound. uga.edugoogle.com These values are often compared to a known standard. nih.gov

Table 1: Two-Photon Uncaging Action Cross-Sections (δu) for Selected Caged Compounds

Caged Compound CategoryWavelength (nm)Two-Photon Uncaging Action Cross-Section (GM)
BHQ-protected carboxylates and phosphates7400.43–0.90 uga.edugoogle.com
BHQ-protected phenols (excluding BHQ-estradiol)7400.40–0.60 nih.govresearchgate.net
CyHQ-protected phenols7400.15–0.31 nih.govrsc.org
DMNB-caged IP37300.035 uga.edu

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

The photorelease quantum efficiency (Φu or Qu) is a measure of the efficiency of the photolysis reaction. uga.eduscispace.com It represents the fraction of absorbed photons that result in the cleavage of the caging group. uga.edu The quantum efficiency for one-photon photolysis of BHQ-caged compounds can be determined using chemical actinometry, where the light intensity is measured, and the rate of disappearance of the starting material is monitored over time. uga.edu

For BHQ-protected compounds, the one-photon quantum efficiencies are generally in a range that makes them effective for biological applications. nih.govuga.edugoogle.com

Table 2: One-Photon Photorelease Quantum Efficiencies (Φu) for BHQ-Caged Compounds

Caged CompoundSolvent/BufferWavelength (nm)Quantum Efficiency (Φu)
BHQ-protected carboxylates and phosphatesKMOPS buffer, pH 7.23650.30–0.32 uga.edu
BHQ-protected diolsKMOPS buffer, pH 7.2365~0.39 uga.edu
BHQ-OAcKMOPS buffer, pH 7.22540.26 scispace.com
BHQ series phenolsKMOPS buffer, pH 7.2365~0.29 nih.gov
CyHQ series phenolsKMOPS buffer, pH 7.2365~0.36 nih.gov

Determination of Two-Photon Excitation Uncaging Action Cross-Sections

Elucidation of Photolysis Mechanisms

The efficiency and utility of a caged compound are fundamentally dictated by its photolysis mechanism—the sequence of events that occurs upon light absorption, leading to the release of the protected molecule. For BHQ-1 and related compounds, significant research has been dedicated to unraveling these intricate pathways.

Time-Resolved Spectroscopic Studies of Reaction Intermediates

Time-resolved spectroscopy is a powerful tool for detecting and characterizing the transient species that are generated during a photochemical reaction. Studies using techniques such as femtosecond and nanosecond transient absorption spectroscopy have been instrumental in understanding the photolysis of BHQ-caged compounds. hku.hk

For instance, in the study of BHQ-OAc, transient absorption spectroscopy has helped to identify key intermediates. hku.hk Upon photoexcitation, the molecule passes through a series of short-lived electronic states. The interactions between different prototropic forms of BHQ derivatives under varying pH conditions have been observed, and these forms play a crucial role in subsequent reactions like dehalogenation. hku.hk

Research on related quinoline-based phototriggers has utilized femtosecond and nanosecond transient absorption spectroscopy, as well as time-resolved resonance Raman spectroscopy, to build a comprehensive picture of the photorelease mechanism. hku.hk These studies reveal the electronic configurations of key excited states and confirm the nature of the reactive states involved.

Mechanistic Pathways Involving Solvent-Assisted Heterolysis

The prevailing mechanism for the photolysis of BHQ-caged carboxylates is a solvent-assisted photoheterolysis (SN1) reaction. acs.orgresearchgate.netuga.edu This pathway involves the cleavage of the bond between the BHQ chromophore and the carboxylic acid, facilitated by the surrounding solvent molecules.

Experimental evidence supporting this mechanism includes:

18O-Labeling Experiments: When photolysis is carried out in 18O-labeled water, the isotopic label is incorporated into the photoproducts in a manner consistent with the attack of a water molecule on a carbocation intermediate. acs.orgresearchgate.net

NMR Studies: Photolysis of BHQ-OAc in deuterated acetonitrile (B52724) containing a trace amount of water showed changes in the 1H NMR spectrum, indicating the participation of water in the reaction. uga.edu

Stern-Volmer Quenching: These experiments provide insights into the lifetime and nature of the excited states involved in the photoreaction, further supporting the proposed heterolytic mechanism. acs.orgresearchgate.netuga.edu

The reaction proceeds on a sub-microsecond timescale, which is sufficiently rapid for many biological applications requiring fast release of the caged molecule. acs.orgresearchgate.net

Table 1: Key Experimental Evidence for Solvent-Assisted Heterolysis of BHQ-Caged Compounds

Experimental TechniqueObservationImplicationReference
18O-LabelingIncorporation of 18O from water into photoproducts.Confirms nucleophilic attack by solvent. acs.orgresearchgate.net
NMR SpectroscopyDisappearance of water peak and shifts in aromatic peaks in the presence of water.Direct evidence of solvent participation in the reaction. uga.edu
Stern-Volmer QuenchingProvides data on the quenching of the excited state.Helps to characterize the reactive excited state involved in heterolysis. acs.orgresearchgate.netuga.edu
Time-Resolved Infrared (TRIR)Allows for the direct observation of transient intermediates.Supports the formation of intermediates consistent with an SN1 pathway. acs.orgresearchgate.net

Analysis of Triplet State Involvement in Photorelease

The initial photoexcitation of a molecule typically leads to a singlet excited state. However, this can often undergo intersystem crossing (ISC) to a longer-lived triplet state, which can then be the primary reactive state. For BHQ-derived caged compounds, evidence points to the involvement of a short-lived triplet state in the photolysis mechanism. uga.edu

Theoretical calculations on related 8-nitroquinoline-based caging groups suggest that while the reaction is kinetically inert in the ground state, it becomes accessible in the triplet state (T1) following excitation and intersystem crossing. researchgate.net The reaction is proposed to proceed from the T1 state, eventually returning to the stable ground state (S0) to yield the final products. researchgate.net

Studies on other aromatic ketone-based photoremovable protecting groups have also firmly established the triplet state as the reactive excited state. scienceopen.com A combination of time-resolved spectroscopic techniques has been used to identify and characterize these triplet intermediates.

Stability and Degradation Pathways in Research Environments

Chemical Stability in Synthesis and Purification

The robustness of the BHQ-1 molecule during the multi-step processes of synthesis and purification is critical for its successful application, particularly in the creation of oligonucleotide probes.

Susceptibility to Modification by Reagents (e.g., Ammonium (B1175870) Persulfate) During Electrophoretic Purification

During the purification of oligonucleotide probes, such as TaqMan probes, using denaturing polyacrylamide gel electrophoresis (PAGE), BHQ-1 has been shown to be susceptible to modification by reagents used in the process. researchgate.net Specifically, trace amounts of ammonium persulfate, which is used to initiate gel polymerization, can react with the BHQ-1 quencher. researchgate.netoup.com

Research has demonstrated that in the presence of ammonium persulfate, BHQ-1 undergoes a Boyland-Sims reaction, resulting in the formation of a corresponding sulfate. researchgate.netresearchgate.net This chemical modification alters the properties of the quencher, causing its absorption maximum to shift to a shorter wavelength compared to the original BHQ-1 molecule. researchgate.netresearchgate.net Consequently, a TaqMan probe containing this modified quencher exhibits lower quenching efficiency than a probe with an unmodified BHQ-1. researchgate.net The presence of fluorescein (B123965) within the probe structure plays a significant role in this transformation, as the modification of the quencher proceeds at a much lower rate if fluorescein is absent. researchgate.netresearchgate.net

Resistance to Degradation During Oligonucleotide Synthesis and Deprotection Steps

BHQ-1 is renowned for its photostability and notable resistance to degradation during the chemical rigors of oligonucleotide synthesis and subsequent deprotection steps. sbsgenetech.comsbsgenetech.com The dyes are considered robust and are compatible with standard deprotection conditions, such as using ammonium hydroxide (B78521). glenresearch.comglenresearch.com For instance, deprotection can be carried out with concentrated ammonium hydroxide at 60 °C for several hours. biosearchtech.com This stability ensures that the quencher's integrity is maintained throughout the probe manufacturing process, which is a key advantage for producing reliable FRET probes. genelink.com

The chemical resilience of BHQ-1 is often highlighted in comparison to other members of the Black Hole Quencher family. While BHQ-1 and BHQ-2 are generally stable, BHQ-3 is known to be less chemically stable and can degrade if exposed to oligonucleotide synthesis and deprotection conditions for extended periods. genelink.com Therefore, for many applications, BHQ-1 and BHQ-2 are recommended for their superior stability during these crucial steps. biosearchtech.com The BHQ component itself is stable under various deprotection protocols, including standard, UltraFAST, and UltraMILD conditions. biosearchtech.com

Photochemical Stability and Dark Reaction Rates of BHQ-Caged Compounds

When BHQ is used as a photoremovable protecting group ("caging group"), its stability in the absence of light (dark reactions) and its behavior upon light exposure are critical parameters. uga.edugoogle.cominstras.com

Analysis of Dark Hydrolysis Rates Under Simulated Physiological Conditions

BHQ-caged compounds, designed to release a bioactive molecule upon irradiation, demonstrate considerable stability in the dark under simulated physiological conditions. uga.edugoogle.cominstras.comnih.gov Studies on various BHQ-protected carboxylates and phosphates involved dissolving the compounds in a potassium-based 3-(N-morpholino)propanesulfonic acid (KMOPS) buffer at pH 7.2 and storing them in the dark at room temperature. uga.eduinstras.com The rate of spontaneous hydrolysis was measured periodically by High-Performance Liquid Chromatography (HPLC). instras.com The results indicated that the compounds are stable, with dark hydrolysis time constants ranging from 69 to 105 hours. uga.edugoogle.cominstras.com In a separate experiment, a BHQ-caged ATP was found to be exceptionally stable, with a dark hydrolysis time constant of approximately 1000 hours. google.com

Table 1: Dark Hydrolysis Rates of BHQ-Protected Compounds

BHQ-Protected CompoundTime Constant for Dark Hydrolysis (τdark, hours)
BHQ-caged carboxylate (18a)72
BHQ-caged carboxylate (18b)69
BHQ-caged phosphate (B84403) (18c)105
BHQ-caged diol (21d)90
BHQ-caged diol (21e)95

Data sourced from studies conducted under simulated physiological conditions (KMOPS buffer, pH 7.2, room temperature). instras.com

Investigation of Azo Bond Cleavage in Specific In Vitro and In Vivo Contexts

The polyaromatic-azo backbone is fundamental to the structure of BHQ dyes. biosearchtech.combiosearchtech.combiosearchtech.com While this structure provides excellent quenching properties, the azo bond can be susceptible to cleavage under certain biological conditions. This is a particularly important consideration for in vivo applications.

Studies involving BHQ-3 have shown that its azo bond is unstable in vivo. acs.orgresearchgate.net When a non-cleavable control compound containing IRDye 800CW and BHQ-3 was injected into normal mice, significant decomposition was observed in the plasma within minutes. acs.orgresearchgate.net The primary metabolite was consistent with the cleavage of the azo bond in the BHQ-3 moiety. acs.orgresearchgate.netbiocrick.com This inherent instability of the BHQ-3 azo bond has led to cautions regarding its use in in vivo studies due to potential metabolism. acs.orgacs.org This characteristic has also been purposefully exploited; the cleavage of the BHQ-3 azo bond by azoreductases under hypoxic conditions has been used as an activation mechanism for imaging probes designed to detect hypoxia in retinal cells and cancer models. acs.orgnih.gov While these specific degradation studies highlighted the instability of BHQ-3, they underscore a potential degradation pathway for the azo-bond structure common to the BHQ family in certain biological contexts.

Future Directions and Emerging Research Avenues for Bhq 1 Carboxylic Acid

Rational Design of Next-Generation Quenchers with Tailored Spectral Properties and Reactivity

While BHQ-1 effectively quenches fluorescence in the 480-580 nm range, there is a growing need for quenchers with fine-tuned spectral properties to accommodate the expanding palette of fluorophores. biosearchtech.comsbsgenetech.com Future research will focus on the rational design of new quenchers based on the polyaromatic-azo backbone of the BHQ dyes. biosearchtech.com By strategically modifying the electron-donating and electron-withdrawing groups on the aromatic rings, it is possible to create a series of quenchers with customized absorption curves that span the visible and near-infrared regions. biosearchtech.comgoogle.com

Furthermore, research is underway to develop novel bioconjugatable quenchers derived from the BHQ-1 scaffold. researchgate.net While carboxylic acid and phosphoramidite (B1245037) derivatives are commercially available, the synthesis of BHQ-1 derivatives with reactive groups like azido (B1232118), terminal alkyne, or maleimide (B117702) opens up new possibilities for "click" chemistry and thiol-reactive conjugations. researchgate.net This would allow for more efficient and specific labeling of biomolecules, leading to the development of more robust and sensitive FRET-based probes. researchgate.net

Integration into Novel Biosensing Platforms and Microfluidic Devices

The carboxylic acid functionality of BHQ-1 is instrumental in its integration into a variety of biosensing platforms. This allows for the covalent attachment of the quencher to biomolecules like proteins and oligonucleotides, which can then be used to detect specific targets. A key area of future development is the incorporation of BHQ-1 into microfluidic devices, also known as lab-on-a-chip systems. spiedigitallibrary.orgkilobaser.com These miniaturized platforms offer numerous advantages, including reduced sample consumption, faster analysis times, and the potential for high-throughput screening.

For instance, a simplified gluten detection biosensor has been developed using BHQ-10 carboxylic acid to conjugate the quencher to gliadin. spiedigitallibrary.org This approach, which relies on absorbance measurements rather than fluorescence, has the potential to be integrated into a point-of-care microfluidic system for sensitive and cost-effective gluten detection. spiedigitallibrary.org Similarly, microfluidic chips for personal DNA/RNA synthesizers are available that anchor a BHQ-1 modification to the 3'-end of oligonucleotides, facilitating the rapid production of custom probes. kilobaser.comkilobaser.com

Exploration of New Light-Activated Bio-Functional Materials

Recent research has uncovered the potential of BHQ compounds to act as "caged" compounds, protecting bioactive functional groups until released by light. uga.edu BHQ-protected carboxylates have been synthesized and shown to be sensitive to both one-photon and two-photon excitation, with quantum efficiencies for release upon UV light irradiation. uga.edu This opens up exciting possibilities for the development of light-activated bio-functional materials.

Future research in this area will likely focus on expanding the repertoire of functional groups that can be "caged" with BHQ derivatives. The ability to precisely control the release of bioactive molecules in time and space has significant implications for drug delivery, tissue engineering, and fundamental biological studies. Understanding the photolysis mechanism, which is proposed to be a solvent-assisted heterolysis involving a short-lived triplet state, will be crucial for optimizing the design of these materials. uga.edu

Development of BHQ-1 Based Probes for Advanced Imaging Modalities

BHQ-1 is a cornerstone of FRET-based probes used in various imaging applications. sbsgenetech.com Its non-fluorescent nature minimizes background signals, leading to a high signal-to-noise ratio, which is critical for sensitive detection. biosearchtech.comsbsgenetech.com The development of advanced imaging modalities will drive the need for more sophisticated probes incorporating BHQ-1.

One emerging area is the development of FRET-based probes for detecting specific enzymes, such as the urokinase-type plasminogen activator (uPA), a key protease in cancer metastasis. researchgate.net By designing probes with specific peptide linkers that are cleaved by the target enzyme, it is possible to generate a "turn-on" fluorescence signal. researchgate.net Furthermore, the creation of water-soluble BHQ-1 dyes will enhance their utility in biological imaging applications. researchgate.net

Application in High-Throughput Screening Methodologies for Biomolecular Interactions

High-throughput screening (HTS) is a powerful tool for drug discovery and the study of biomolecular interactions. acs.org The unique properties of BHQ-1 make it well-suited for the development of HTS assays. Its broad absorption spectrum allows it to be paired with a variety of common reporter dyes, enabling the construction of efficiently quenched probes for multiplexing assays. biosearchtech.com

An innovative approach for high-throughput enantiopurity analysis utilizes enantiomeric DNA-based sensors. acs.org In this system, d- and l-DNA aptamers are labeled with spectrally orthogonal fluorophores, and BHQ-1 is used to effectively quench both, minimizing chemical differences between the sensors. acs.org This allows for the rapid and sensitive analysis of small-molecule enantiopurity and concentration. Future developments will likely involve the application of similar principles to screen for a wider range of biomolecular interactions, accelerating the pace of discovery in various fields.

Q & A

Q. What are the key spectral properties of BHQ-1 carboxylic acid relevant to its role as a quencher in FRET assays?

this compound exhibits an absorption maximum (λmax) at 534 nm with an extinction coefficient of 34,000 M⁻¹cm⁻¹ . This spectral profile allows it to effectively quench fluorophores emitting in the 480–580 nm range (e.g., FAM, HEX, TET). The quenching mechanism relies on Förster resonance energy transfer (FRET), where energy from the excited fluorophore is transferred non-radiatively to BHQ-1. Researchers should verify solvent-dependent spectral shifts (e.g., in PBS vs. DMSO) and account for environmental factors like pH when designing probes .

Q. How does the carboxylic acid functional group in BHQ-1 influence its conjugation to oligonucleotides?

The carboxylic acid group enables covalent conjugation to amine-modified oligonucleotides via carbodiimide-mediated coupling (e.g., DIPCDI with HOAt). Critical parameters include:

  • pH optimization : Maintain slightly acidic conditions (pH 5–6) to activate the carboxyl group without hydrolyzing the oligonucleotide.
  • Molar ratio : A 5:1 excess of BHQ-1 to oligonucleotide is typical to maximize labeling efficiency while minimizing unreacted dye .
  • Solvent compatibility : Dissolve BHQ-1 in DMSO or DMF to ensure solubility before adding to aqueous reaction mixtures .

Advanced Research Questions

Q. What experimental strategies can mitigate the susceptibility of this compound to reduction by agents like DTT during oligonucleotide labeling?

BHQ-1 is prone to degradation by reducing agents (e.g., DTT, TCEP). To address this:

  • Alternative reducing agents : Use tris(2-carboxyethyl)phosphine (TCEP) at lower concentrations (1–5 mM), as it exhibits slower reaction kinetics with BHQ-1 compared to DTT.
  • Post-labeling purification : Employ reverse-phase HPLC or size-exclusion chromatography to remove reducing agents prior to BHQ-1 conjugation.
  • Stabilized formulations : Store BHQ-1 in anhydrous solvents (e.g., DMF) under inert gas to prevent oxidation .

Q. How can researchers optimize the molar ratio of this compound to oligonucleotide in conjugation reactions to maximize quenching efficiency while minimizing non-specific binding?

  • Titration experiments : Perform small-scale reactions with BHQ-1:oligonucleotide ratios ranging from 3:1 to 10:1. Quantify labeling efficiency via UV-Vis spectroscopy (using BHQ-1’s ε₅₃₄ = 34,000 M⁻¹cm⁻¹) or mass spectrometry.
  • Competitive assays : Include unmodified oligonucleotides as controls to assess non-specific binding.
  • Empirical validation : Test quenching efficiency in FRET assays using complementary probes; optimal quenching typically achieves >95% signal reduction .

Q. What criteria should guide the selection of BHQ-1 over other quenchers (e.g., BHQ-2, BHQ-3) in fluorescence-based applications?

  • Spectral overlap : BHQ-1 is optimal for fluorophores with emission maxima ≤580 nm (e.g., FAM, HEX), while BHQ-2 (λmax = 615 nm) suits TAMRA or Cy3.
  • Photostability : BHQ-2 is preferred over BHQ-3 in long-term assays due to reduced susceptibility to photodegradation.
  • Chemical compatibility : Avoid BHQ-1 in reducing environments (see FAQ 3) and prioritize BHQ-2 for assays requiring prolonged thermal cycling .

Q. How should researchers address discrepancies in reported extinction coefficients or absorption maxima for this compound across studies?

  • Solvent standardization : Re-measure absorbance in the same solvent used in the experiment (e.g., PBS for aqueous assays vs. methanol for stock solutions).
  • Instrument calibration : Validate spectrophotometer accuracy using certified standards (e.g., NIST-traceable holmium oxide filters).
  • Batch variability : Source BHQ-1 from suppliers providing lot-specific certificates of analysis and compare against in-house measurements .

Methodological Best Practices

  • Safety protocols : BHQ-1 may cause respiratory or skin irritation (GHS07 classification). Use PPE (gloves, goggles) and work in a fume hood during handling .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed synthetic procedures, purification methods, and spectral validation in supplementary materials .
  • Troubleshooting : If quenching efficiency is suboptimal, check for residual reducing agents, probe secondary structures, or test alternative conjugation chemistries (e.g., NHS esters) .

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